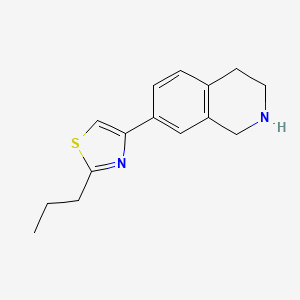

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

Description

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C15H18N2S |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2-propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |

InChI |

InChI=1S/C15H18N2S/c1-2-3-15-17-14(10-18-15)12-5-4-11-6-7-16-9-13(11)8-12/h4-5,8,10,16H,2-3,6-7,9H2,1H3 |

InChI Key |

ZFROJVXOOLOHQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This method is favored for its atom economy, selectivity, and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen . Multicomponent reactions (MCRs) are also employed in industrial settings to generate molecular diversity and complexity efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole undergoes various types of reactions, including:

Oxidation: Involves the use of oxidants like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. The thiazole and tetrahydroisoquinoline components are known for their biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Anticancer Activity

Research indicates that compounds containing thiazole and isoquinoline structures can exhibit various anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the thiazole ring in 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole may enhance its efficacy against certain cancer types by interacting with key kinases involved in tumorigenesis.

Neuroprotective Effects

Given the association of acetylcholinesterase activity with cognitive decline in Alzheimer's disease, compounds similar to 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole have been investigated for their potential as acetylcholinesterase inhibitors. Such activity may contribute to improved cognitive function and memory preservation .

Biological Research

The compound's interactions with biological targets are crucial for understanding its mechanisms of action.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate how 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole binds to various receptors and enzymes. These studies help identify potential therapeutic targets and predict the compound's biological activity based on its binding affinity .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disrupting bacterial lipid biosynthesis or inhibiting essential enzymatic pathways .

Case Studies

To illustrate the applications of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole further, the following case studies highlight its potential:

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer effects | Demonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines (MCF7). |

| Study B | Evaluate neuroprotective properties | Showed promising results as an acetylcholinesterase inhibitor with an IC50 value comparable to established drugs for Alzheimer's treatment. |

| Study C | Assess antimicrobial efficacy | Found effective against multiple bacterial strains with a mechanism linked to lipid biosynthesis disruption. |

Mechanism of Action

The mechanism of action of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A key structural motif in various natural products and therapeutic lead compounds.

N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

Dimethoxy Tetrahydroisoquinoline Derivatives: Exhibits antimicrobial potential.

Uniqueness

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to its specific combination of a thiazole ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a compound of interest due to its potential biological activities. It features a thiazole ring and a tetrahydroisoquinoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on recent studies.

The molecular formula of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is with a molecular weight of 258.38 g/mol. The compound exhibits a propyl group at the 2-position of the thiazole and a tetrahydroisoquinoline substituent at the 4-position .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have demonstrated that various thiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 and HepG2. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were evaluated using MTT assays.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole | HCT-116 | 12.5 | Moderate activity observed |

| Compound A | HepG2 | 8.0 | Strong binding interactions with enzyme targets |

| Compound B | MCF-7 | 9.5 | Non-toxic to normal HEK293 cells |

The studies indicate that the structural modifications in the thiazole derivatives significantly influence their anticancer activity. For instance, the presence of electronegative groups can enhance binding affinity and cytotoxicity against cancer cells .

Antioxidant Activity

The antioxidant potential of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole was assessed through various assays including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT).

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH | 45 | Comparable to BHT |

| ABTS | 40 | Higher than some known antioxidants |

These findings suggest that while the compound exhibits antioxidant properties, its efficacy may vary depending on the assay conditions and the specific radicals involved .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains using standard disk diffusion methods. The results indicated that 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole exhibited significant inhibitory effects against:

| Microorganism | Zone of Inhibition (mm) | Standard Reference |

|---|---|---|

| Klebsiella pneumoniae | 15 | Neomycin |

| Pseudomonas aeruginosa | 17 | Neomycin |

The results demonstrate that this compound can serve as a potential candidate for developing new antimicrobial agents .

Case Studies

A notable case study involved the application of thiazole derivatives in treating cancer in animal models. In one study, mice treated with a thiazole derivative showed a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to apoptosis induction in cancer cells through modulation of Bcl-2 protein expression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole and related heterocycles?

- Methodology : Use [5+1] heterocyclization strategies with carbon disulfide or thioamide precursors, as demonstrated in thiazole and isoquinoline syntheses. For example, refluxing precursors in ethanol or toluene with catalysts like sodium hydride can yield thiazole cores, followed by functionalization .

- Key Steps : Confirm intermediates via NMR and LC-MS, and optimize reaction time/temperature to avoid byproducts (e.g., over-oxidation of tetrahydroisoquinoline).

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : Employ single-crystal X-ray diffraction (XRD) using programs like SHELX or OLEX2 for refinement. SHELXL is particularly robust for small-molecule crystallography, resolving bond lengths/angles and confirming stereochemistry .

- Data Interpretation : Cross-validate with FT-IR (C-S/C-N stretches) and / NMR (proton environments near the thiazole and tetrahydroisoquinoline moieties) .

Q. What preliminary assays assess the compound’s bioactivity?

- Methodology : Conduct molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict antifungal activity. Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Follow-Up : Validate computationally predicted activity via in vitro MIC assays against Candida spp. or Aspergillus strains.

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions in thiazole-isoquinoline fusion?

- Methodology : Screen solvents (DMF, ethanol, toluene) and catalysts (NaH, EtN) under inert atmospheres. Monitor reaction progress via TLC/HPLC to isolate intermediates.

- Data Contradictions : If yields vary across studies, analyze purity of starting materials (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives) and consider alternative protecting groups .

Q. What crystallographic challenges arise when resolving disordered moieties in this compound?

- Methodology : Use OLEX2’s graphical interface to model disorder via partial occupancy refinement. Apply SHELXL’s restraints (DFIX, SIMU) to manage thermal motion in flexible propyl/tetrahydroisoquinoline groups .

- Troubleshooting : Compare multiple datasets to distinguish true disorder from twinning artifacts.

Q. How do computational and experimental binding data discrepancies inform structure-activity relationships (SAR)?

- Methodology : Reconcile docking results (e.g., predicted binding to 3LD6) with experimental IC values. If mismatched, re-evaluate protonation states (Epik) or solvation effects (MD simulations) .

- Case Study : Adjust docking parameters if tetrahydroisoquinoline’s conformational flexibility is underestimated in rigid docking.

Q. What strategies validate the compound’s metabolic stability in preclinical models?

- Methodology : Perform hepatic microsome assays (human/rat) with LC-MS/MS quantification. Monitor thiazole ring oxidation or tetrahydroisoquinoline N-demethylation as degradation pathways.

- Data Interpretation : Compare half-life (t) across species to prioritize analogs for toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.